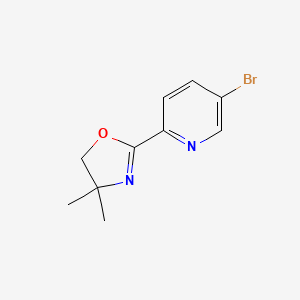

2-(5-Bromopyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole

Overview

Description

2-(5-Bromopyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(5-Bromopyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article aims to synthesize findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 303.15 g/mol

- CAS Number : 2757083-31-9

The compound exhibits its biological activity through interactions with specific molecular targets. Studies have indicated that oxazole derivatives can influence various biological pathways, including those involved in metabolic regulation and cancer cell proliferation.

Anticancer Activity

Recent research has highlighted the anticancer properties of oxazole derivatives, including this compound. The compound has been evaluated for its efficacy against several cancer cell lines.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 1.05 | Induces apoptosis |

| This compound | A549 (lung cancer) | 0.95 | EGFR inhibition |

| This compound | HeLa (cervical cancer) | 1.20 | CDK2 inhibition |

The compound demonstrated significant antiproliferative activity with IC values comparable to established drugs like erlotinib.

SIRT1 Activation

The compound has also been investigated for its role in activating SIRT1 (Silent Information Regulator Two homolog 1), a protein associated with metabolic regulation and longevity. In vitro assays showed that derivatives similar to this compound can enhance SIRT1 activity significantly.

Study on Antiproliferative Effects

In a study examining various oxazole derivatives for their antiproliferative effects on cancer cells, this compound was found to induce apoptosis in MCF-7 cells. The mechanism included activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death in cancerous cells .

Pharmacokinetics and ADME Properties

Pharmacokinetic studies using SwissADME software indicated that the compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. It adheres to Lipinski's rule of five, suggesting good drug-likeness and potential for therapeutic use .

Scientific Research Applications

Medicinal Chemistry

2-(5-Bromopyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole has been studied for its potential therapeutic applications due to its ability to interact with biological targets.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have shown that modifications to the oxazole ring can enhance activity against specific bacterial strains. The presence of the bromine atom in the pyridine ring appears to play a crucial role in increasing bioactivity by facilitating interactions with bacterial cell membranes .

Analytical Chemistry

This compound has been utilized as a chemosensor in detecting various analytes due to its fluorescent properties.

Case Study: Detection of Sulfides

A notable application is its use in the development of a fluorescent and colorimetric chemosensor for sulfide detection. The compound was integrated into test strips that allowed for real-time monitoring of sulfide levels in environmental samples such as water and biological systems. The detection limit was established at 10.9 µM, showcasing its effectiveness in practical applications .

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Case Study: OLEDs

Research has demonstrated that incorporating this compound into polymer matrices can improve the efficiency and stability of OLED devices. Its ability to facilitate charge transport while maintaining luminescent properties makes it a valuable component in next-generation display technologies .

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-10(2)6-14-9(13-10)8-4-3-7(11)5-12-8/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMNLMSQNBKBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=NC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.